molecular formula C17H23NO B1236558 (+)-3-Methoxymorphinan CAS No. 1531-23-3

(+)-3-Methoxymorphinan

Cat. No.: B1236558
CAS No.: 1531-23-3
M. Wt: 257.37 g/mol
InChI Key: ILNSWVUXAPSPEH-PVAVHDDUSA-N
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Description

(+)-3-Methoxymorphinan: is a chemical compound belonging to the morphinan class of alkaloids. It is structurally related to morphine and other opioids, characterized by the presence of a methoxy group at the third position of the morphinan skeleton. This compound is of interest due to its potential pharmacological properties and its role as a precursor in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-3-Methoxymorphinan typically involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (+)-3-Methoxymorphinan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

Chemistry: (+)-3-Methoxymorphinan is used as a precursor in the synthesis of various bioactive molecules. Its structural framework is valuable for the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with opioid receptors. It serves as a model compound to understand the binding and activity of morphinan derivatives.

Medicine: The compound is investigated for its analgesic properties. It is also used in the development of new pain management drugs with improved efficacy and reduced side effects.

Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients. Its derivatives are explored for their potential therapeutic applications.

Mechanism of Action

(+)-3-Methoxymorphinan exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. The binding of this compound to the receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity for the receptors.

Comparison with Similar Compounds

    Morphine: A well-known opioid analgesic with a hydroxyl group instead of a methoxy group.

    Codeine: Another opioid with a methoxy group at the third position but with different pharmacological properties.

    Dextromethorphan: A non-analgesic morphinan derivative used as a cough suppressant.

Uniqueness: (+)-3-Methoxymorphinan is unique due to its specific structural modifications, which influence its binding affinity and pharmacological profile. Unlike morphine, it has a methoxy group that alters its interaction with opioid receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNSWVUXAPSPEH-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-23-3, 1531-25-5
Record name 3-Methoxymorphinan, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methoxymorphinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENT-3-METHOXYMORPHINAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH6R750LWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methoxymorphinan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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